molecular formula C22H19N3O6 B589493 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330180-09-0

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Cat. No.: B589493
CAS No.: 1330180-09-0
M. Wt: 425.433
InChI Key: KUQNYAUTIWQAKY-UHGWFWFDSA-N
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Description

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex organic compound that is primarily used as an impurity reference material in pharmaceutical research. It is a derivative of Rivaroxaban, an anticoagulant medication used to prevent and treat blood clots. The compound is characterized by its unique molecular structure, which includes a phthalimide group, an oxazolidinone ring, and a morpholinone moiety.

Properties

CAS No.

1330180-09-0

Molecular Formula

C22H19N3O6

Molecular Weight

425.433

IUPAC Name

2-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

InChI Key

KUQNYAUTIWQAKY-UHGWFWFDSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

Synonyms

2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazolidinone Ring: This is usually achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phthalimide Group: This step involves the reaction of the oxazolidinone intermediate with phthalic anhydride in the presence of a suitable catalyst.

    Attachment of the Morpholinone Moiety: The final step involves the coupling of the phthalimide-oxazolidinone intermediate with a morpholine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

    Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of related compounds.

    Medicine: Utilized in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of anticoagulant drugs.

    Industry: Applied in the quality control of pharmaceutical products to detect and quantify impurities.

Mechanism of Action

The mechanism of action of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is closely related to its parent compound, Rivaroxaban. It acts by inhibiting Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: The parent compound, used as an anticoagulant.

    Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.

    Edoxaban: A direct Factor Xa inhibitor used to prevent and treat blood clots.

Uniqueness

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is unique due to its deuterium labeling (d4), which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices.

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